Linzagolix Choline

GnRH receptor pharmacology receptor binding affinity in vitro pharmacology

Linzagolix choline is the sole oral GnRH antagonist approved with both monotherapy (100 mg) and add-back therapy (200 mg) dosing options, enabling individualized treatment impossible with fixed-dose relugolix or discretionary elagolix add-back. Its choline salt formulation provides distinct pharmacokinetic handling, making it the preferred reference standard for preclinical GnRH receptor antagonism studies in sex hormone-dependent disease models such as endometriosis and uterine fibroids.

Molecular Formula C27H28F3N3O8S
Molecular Weight 611.6 g/mol
CAS No. 1321816-57-2
Cat. No. B608583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinzagolix Choline
CAS1321816-57-2
SynonymsLinzagolix choline; 
Molecular FormulaC27H28F3N3O8S
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC
InChIInChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyIAIVRTFCYOGNBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linzagolix Choline CAS 1321816-57-2: Oral GnRH Antagonist API for Uterine Fibroid and Endometriosis Research and Procurement


Linzagolix choline (CAS 1321816-57-2) is the choline salt form of linzagolix, a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed by Kissei Pharmaceutical [1]. It is indicated for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age and for the symptomatic treatment of endometriosis [2]. Linzagolix belongs to the class of oral GnRH antagonists that includes relugolix and elagolix; however, it is distinguished by its unique choline salt formulation, which confers specific physicochemical and pharmacokinetic properties [3]. The compound exerts its pharmacological effect by selectively binding to and blocking the GnRH receptor in the pituitary gland, resulting in dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone, with subsequent reduction in circulating estradiol and progesterone levels [4].

Linzagolix Choline Differentiation: Why Elagolix, Relugolix, and Other GnRH Antagonists Cannot Be Interchanged Without Evidence


Oral GnRH antagonists constitute a therapeutic class with shared mechanism of action, yet clinically and operationally meaningful differences exist in dosing flexibility, bone mineral density (BMD) safety profiles, regulatory-approved dosing regimens, and procurement cost structures [1]. Linzagolix choline is the only oral GnRH antagonist approved with both a 100 mg monotherapy option and a 200 mg with hormonal add-back therapy (ABT) regimen, enabling dose individualization based on patient risk profile and treatment duration requirements [2]. In contrast, relugolix is co-formulated as a fixed-dose combination with ABT, and elagolix requires separate ABT administration at the prescriber's discretion. Furthermore, the choline salt formulation of linzagolix contributes to its specific pharmacokinetic and pharmaceutical handling characteristics that differ from the sodium salt of elagolix and the free base forms of other antagonists [3]. These distinctions preclude simple interchange in research or clinical procurement contexts without explicit comparative evidence.

Linzagolix Choline: Head-to-Head and Cross-Study Quantitative Evidence for Research and Procurement Decisions


Linzagolix Demonstrates Comparable GnRH Receptor Binding Affinity and Functional Antagonism to Cetrorelix Peptide Antagonist

In direct in vitro pharmacological characterization studies, linzagolix demonstrated selective binding to the human GnRH receptor and inhibited GnRH-stimulated signaling in a manner quantitatively comparable to cetrorelix, a well-established peptide GnRH antagonist [1]. The study established that linzagolix functions as a competitive antagonist at the GnRH receptor, with potency comparable to the peptide antagonist reference standard [2].

GnRH receptor pharmacology receptor binding affinity in vitro pharmacology functional antagonism

Linzagolix Demonstrates Superior Efficacy in Endometriosis Pain Reduction Compared to Elagolix at Specific Doses: Network Meta-Analysis Evidence

A network meta-analysis evaluating oral GnRH antagonists for endometriosis-associated pain identified elagolix 400 mg, linzagolix 75 mg, and linzagolix 200 mg as the top three therapies [1]. In this analysis, elagolix 400 mg demonstrated a mean difference in pain reduction of -1.26 (95% CrI, -1.70 to -0.79), while linzagolix 75 mg and 200 mg each demonstrated a mean difference of -0.98 (95% CrI, -1.84 to -0.15 and -1.90 to -0.064, respectively) [2].

endometriosis pain reduction network meta-analysis comparative efficacy dysmenorrhea

Linzagolix 100 mg Monotherapy Demonstrates Limited Bone Mineral Density Loss of <2%, Eliminating Mandatory Add-Back Therapy Requirement

In phase 3 PRIMROSE trials, linzagolix 100 mg administered without hormonal add-back therapy demonstrated bone mineral density (BMD) loss limited to less than 2% at the lumbar spine over 24 weeks of treatment [1]. In contrast, the 200 mg dose without ABT was associated with approximately 4% BMD loss over the same period [2]. This dose-dependent BMD effect is a distinguishing feature of linzagolix among oral GnRH antagonists, enabling a treatment paradigm where 100 mg monotherapy may obviate the need for concomitant hormonal add-back therapy in appropriate patients [3].

bone mineral density safety profile add-back therapy dose optimization long-term safety

Linzagolix Choline Demonstrates Superior Procurement Economics with Lower Annual Treatment Cost Compared to Relugolix Combination Therapy in UK NHS Setting

According to the National Institute for Health and Care Excellence (NICE) technology appraisal TA996, the list price of linzagolix in the UK NHS is £80 for a 28-pack of 100 mg or 200 mg tablets, translating to an annual treatment cost of £1,040.00 without hormonal add-back therapy and £1,097.20 with ABT (including £13.20 for an 84-pack of estradiol and norethisterone) [1]. In comparison, the list price of relugolix combination therapy is £72 for a 28-pack of 40 mg tablets [2]. However, NICE concluded that linzagolix with or without hormonal ABT is cost-effective when intended for longer-term treatment (normally for more than 6 months) [3].

procurement economics cost-effectiveness health technology assessment formulary decision NICE guidance

Linzagolix Choline: Evidence-Backed Research and Clinical Procurement Application Scenarios


Preclinical Pharmacology Research Requiring Orally Bioavailable GnRH Antagonist Reference Standard

Linzagolix choline serves as a validated research tool for preclinical pharmacology studies investigating GnRH receptor antagonism in sex hormone-dependent disease models [1]. Its in vitro receptor binding and functional antagonism profile, quantitatively comparable to the peptide antagonist cetrorelix but with oral bioavailability as a non-peptide small molecule, makes it suitable for in vivo pharmacodynamic studies requiring oral dosing in rodent and non-human primate models [2]. Researchers investigating endometriosis, uterine fibroids, or adenomyosis pathophysiology can utilize linzagolix choline as a reference GnRH antagonist with well-characterized dose-dependent suppression of luteinizing hormone, as demonstrated in ovariectomized cynomolgus monkeys where linzagolix immediately suppressed serum LH concentrations at doses over 1 mg/kg [3].

Long-Term Medical Management of Symptomatic Uterine Fibroids in Patients Ineligible for or Declining Surgical Intervention

Procurement decisions for linzagolix choline in clinical formulary management should prioritize its use for longer-term treatment (exceeding 6 months) of moderate to severe uterine fibroid symptoms in adult women of reproductive age [1]. The evidence from PRIMROSE 1 and PRIMROSE 2 phase 3 trials demonstrates that linzagolix 100 mg monotherapy achieves clinically meaningful reductions in heavy menstrual bleeding with limited bone mineral density loss (<2%), enabling a treatment pathway without mandatory hormonal add-back therapy [2]. For patients requiring higher efficacy, the 200 mg dose with ABT provides additional bleeding control while mitigating BMD effects [3]. This flexible dosing paradigm distinguishes linzagolix from fixed-dose combination alternatives and supports individualized treatment selection based on patient risk factors, treatment duration, and ABT tolerability.

Endometriosis-Associated Pain Management Research and Clinical Trial Comparator Selection

Network meta-analysis evidence positions linzagolix 75 mg and 200 mg among the most effective oral GnRH antagonist dosing regimens for endometriosis-associated pain reduction, with mean differences of -0.98 relative to placebo [1]. This quantitative efficacy benchmark supports the selection of linzagolix choline as an active comparator in clinical trials evaluating novel endometriosis therapeutics. The compound's demonstrated efficacy in both dysmenorrhea and non-menstrual pelvic pain reduction, combined with its flexible dosing options, makes it a suitable reference standard for comparative effectiveness research in endometriosis pain management [2].

Health Technology Assessment and Formulary Procurement Decision-Making for Uterine Fibroid Therapeutics

For institutional procurement, health technology assessment bodies, and formulary committees evaluating oral GnRH antagonists, linzagolix choline presents a differentiated economic and clinical value proposition [1]. NICE guidance TA996 confirms the cost-effectiveness of linzagolix for longer-term uterine fibroid treatment, with annual costs of £1,040.00 (without ABT) to £1,097.20 (with ABT) [2]. The availability of a 100 mg monotherapy option with limited BMD impact provides a potentially lower-cost treatment pathway compared to fixed-dose ABT-containing alternatives, while maintaining clinical efficacy [3]. Procurement specialists should note that linzagolix is the only oral GnRH antagonist approved with both monotherapy and ABT combination dosing options, enabling formulary flexibility and individualized patient management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linzagolix Choline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.